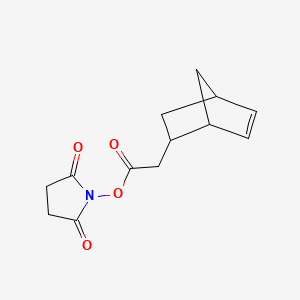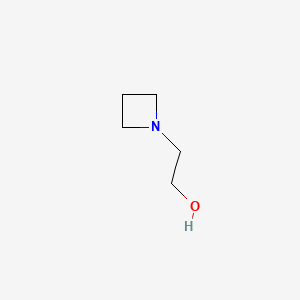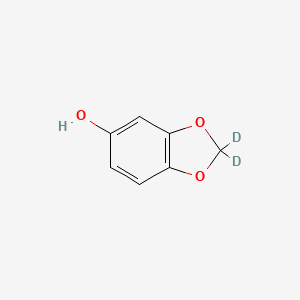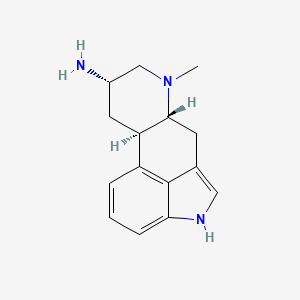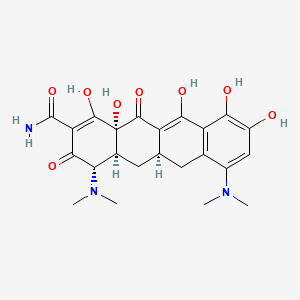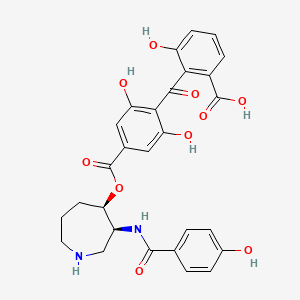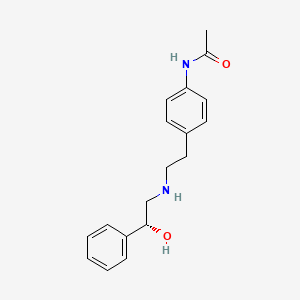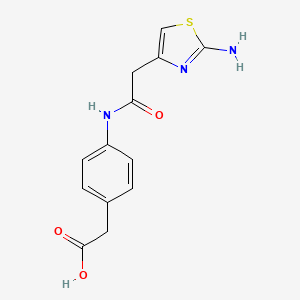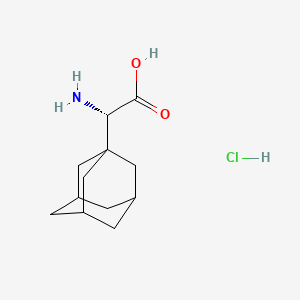
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is an organic compound with the molecular formula C20H28ClNO3 . It is a derivative of adamantane, a compound characterized by a rigid and virtually stress-free structure . The compound has a molecular weight of 365.9 g/mol .
Synthesis Analysis
The synthesis of N-Adamantylated amides, which are related to the compound , has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions involved the use of nitrogen-containing nucleophiles . Another method proposed involves the reaction of adamantanecarboxylic acid with enamides .Molecular Structure Analysis
The molecular structure of “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is characterized by the presence of an adamantane core, which is a fusion of three cyclohexane rings . The compound also contains an amino group attached to the adamantane core .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, are characterized by high reactivity . This high reactivity allows these compounds to be used as starting materials for the synthesis of various functional adamantane derivatives .Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications :
- Adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines react with ethyl isothiocyanatoacetate to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates. These reactions are significant in organic synthesis, yielding products in high yields (Burmistrov et al., 2017).
- 2-(Adamantan-1-yl)imidazo[1,2-a]pyridines, derivatives of adamantane, play a crucial role due to their physiologically active properties. Such compounds are important in medicinal chemistry, with the nature of the substituents playing a significant role (Yurchenko et al., 2001).
Biological Activity and Medicinal Applications :
- Adamantane derivatives like (S)-(+)-(adamantan-1-yl)glycin and its derivatives are key intermediates in the synthesis of saxagliptin, a medicine for type II diabetes. The synthesis methods for these derivatives are crucial for pharmaceutical applications (Osipov et al., 2016).
- Novel adamantane-containing β-amino acids, such as 2-(adamant-2-yl)-3-aminopropanoic acid, have significant potential in medicinal chemistry. Their synthesis and characterization are vital for exploring their applications in drug development (Petrović Peroković et al., 2012).
- Adamantane arylhydroxamic acids demonstrate anti-trypanosomal activity, making them relevant in the treatment of diseases caused by Trypanosoma brucei and Trypanosoma cruzi. This highlights the potential of adamantane derivatives in developing new therapeutic agents (Foscolos et al., 2022).
Pharmaceutical Research :
- N-[2-(Adamant-2-yl)aminocarbonylmethyl-N′-(dialkylamino)alkylnitrobenzamides, a novel class of 2-aminoadamantane derivatives, exhibit significant antiarrhythmic activity. This suggests their potential use in developing new antiarrhythmic drugs (Avdyunina et al., 2019).
Orientations Futures
The future directions in the research of adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in the potential of these compounds for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-FQPTWHMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


